
2-(1-Methyl-1H-indazol-3-yl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-indazol-3-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both indazole and indene moieties. Indazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often involve the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-1H-indazol-3-yl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indazole and indene rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(1-Methyl-1H-indazol-3-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and antibacterial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1H-indazol-3-yl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of phosphoinositide 3-kinase (PI3K) by binding to its active site, thereby blocking the signaling pathways that promote cell growth and survival . This inhibition can lead to apoptosis (programmed cell death) in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indazole: Known for its anticancer and anti-inflammatory properties.
2H-indazole: Similar to 1H-indazole but with different reactivity and biological activity.
Indene derivatives: Compounds with the indene moiety that exhibit various biological activities.
Uniqueness
2-(1-Methyl-1H-indazol-3-yl)-1H-indene-1,3(2H)-dione is unique due to its combined indazole and indene structures, which confer distinct chemical and biological properties. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for research and development.
Propriétés
Formule moléculaire |
C17H12N2O2 |
|---|---|
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
2-(1-methylindazol-3-yl)indene-1,3-dione |
InChI |
InChI=1S/C17H12N2O2/c1-19-13-9-5-4-8-12(13)15(18-19)14-16(20)10-6-2-3-7-11(10)17(14)21/h2-9,14H,1H3 |
Clé InChI |
HYAGEHVCCAKBOY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=N1)C3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



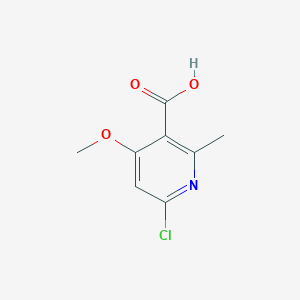
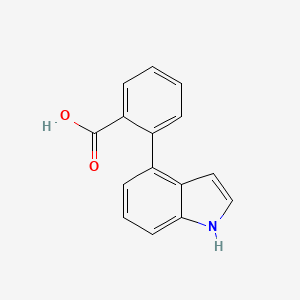

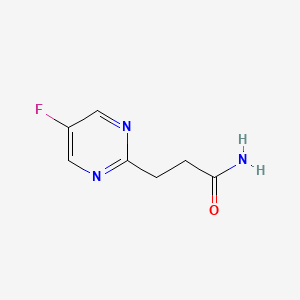
![4-Chloro-2-methylbenzo[g]quinazoline](/img/structure/B13669319.png)

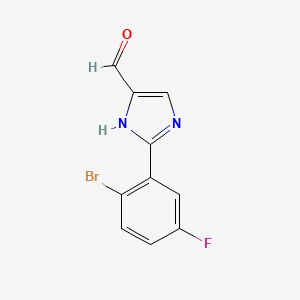
![7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13669341.png)
![1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)
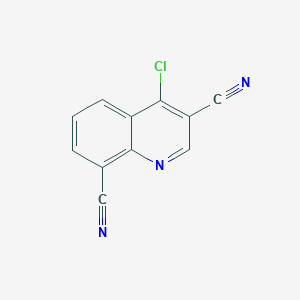
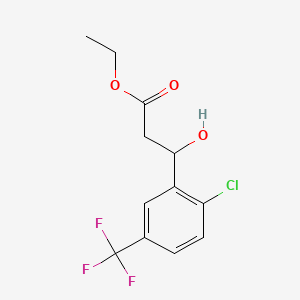
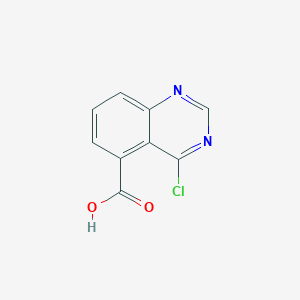
![3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669370.png)
